Ethyl 3-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Ethyl 3-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20315188
InChI: InChI=1S/C16H22BFO4/c1-7-20-14(19)11-8-12(10(2)13(18)9-11)17-21-15(3,4)16(5,6)22-17/h8-9H,7H2,1-6H3
SMILES:
Molecular Formula: C16H22BFO4
Molecular Weight: 308.2 g/mol

Ethyl 3-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

CAS No.:

Cat. No.: VC20315188

Molecular Formula: C16H22BFO4

Molecular Weight: 308.2 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate -

Specification

Molecular Formula C16H22BFO4
Molecular Weight 308.2 g/mol
IUPAC Name ethyl 3-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Standard InChI InChI=1S/C16H22BFO4/c1-7-20-14(19)11-8-12(10(2)13(18)9-11)17-21-15(3,4)16(5,6)22-17/h8-9H,7H2,1-6H3
Standard InChI Key ZZTFGLMUBCCWMC-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2C)F)C(=O)OCC

Introduction

Molecular Structure and Physicochemical Properties

Structural Characteristics

Ethyl 3-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate features a benzoate ester core modified at the 3-, 4-, and 5-positions. The 3-position is substituted with a fluorine atom, while the 4-position contains a methyl group. The 5-position is occupied by a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring, a boron-containing heterocycle that enhances the compound’s reactivity in cross-coupling reactions . The dioxaborolane moiety stabilizes the boron atom through coordination with two oxygen atoms, forming a six-membered ring that mitigates hydrolysis and oxidative degradation.

The molecular formula C₁₆H₂₂BFO₄ corresponds to a molecular weight of 308.2 g/mol. X-ray crystallography of analogous dioxaborolanes reveals a planar boron center with bond lengths of approximately 1.36 Å for B–O and 1.47 Å for B–C, consistent with sp² hybridization at the boron atom .

Physicochemical Data

PropertyValueSource
Molecular Weight308.2 g/mol
Purity≥95%
Melting PointNot reported
Boiling PointNot reported
SolubilitySoluble in THF, DMSO, DMF
StabilityAir-sensitive; store under N₂

The compound’s solubility in polar aprotic solvents like tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO) facilitates its use in homogeneous catalytic systems . Its air sensitivity necessitates storage under inert atmospheres to prevent boronate oxidation.

Synthesis and Preparation

Conventional Synthesis Routes

The synthesis of ethyl 3-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically begins with the preparation of a brominated benzoate precursor. For example, ethyl 4-bromo-3-methylbenzoate (C₁₀H₁₁BrO₂, PubChem CID 21729626) serves as a key intermediate, which undergoes halogen-metal exchange followed by transmetallation with a boron reagent .

A standard protocol involves:

  • Iodination/Bromination: Introduction of a halogen at the 5-position of ethyl 3-fluoro-4-methylbenzoate (CAS 86239-00-1) via electrophilic substitution .

  • Miyaura Borylation: Reaction of the halogenated intermediate with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (KOAc) .

The reaction proceeds via oxidative addition of the Pd(0) catalyst into the C–Br bond, followed by boron insertion and reductive elimination to yield the boronate ester .

Optimization via Continuous Flow Techniques

Recent advancements employ continuous flow reactors to enhance reaction efficiency. By maintaining precise temperature control (60–80°C) and residence times (10–15 min), yields exceeding 85% have been achieved, compared to 60–70% in batch processes. Flow systems also mitigate exothermic side reactions, improving safety profiles during scale-up.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

The compound’s primary application lies in Suzuki-Miyaura reactions, where it acts as a boron nucleophile. For instance, coupling with aryl halides (e.g., 4-bromotoluene) under Pd catalysis produces biaryl structures, integral to pharmaceuticals and agrochemicals .

Mechanistic Insight:

  • Transmetallation: The boronate ester transfers its aryl group to Pd(II), forming a Pd–Ar intermediate.

  • Reductive Elimination: Pd(0) regenerates, releasing the biaryl product .

This pathway is exemplified in the synthesis of flavonoids, where the boronate ester couples with halogenated chromones to form C–C bonds (Scheme 7 in ).

Catalytic Asymmetric Synthesis

The dioxaborolane moiety’s chiral environment enables asymmetric induction in ketone reductions. For example, in the presence of a Rhodium-(S)-BINAP complex, the compound reduces prochiral ketones to alcohols with enantiomeric excess (ee) >90% .

Hazard StatementPrecautionary MeasureSource
H315 (Skin irritant)Wear protective gloves
H319 (Eye irritant)Use eye protection
H335 (Respiratory irritation)Use in ventilated area

Recent Research and Future Directions

Bioconjugation Strategies

Preliminary studies explore the compound’s use in antibody-drug conjugates (ADCs). The boronate ester reacts with diols on monoclonal antibodies, enabling site-specific labeling with cytotoxins . This approach circumvents traditional lysine conjugation, improving ADC homogeneity .

Environmental Impact Mitigation

Green chemistry initiatives focus on replacing Pd catalysts with Fe-based alternatives in Suzuki reactions. Early results show FeCl₃·6H₂O achieves 50–60% yield, reducing heavy metal waste .

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